(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
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Overview
Description
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves several steps, starting with the preparation of the pyrrolidine ring and subsequent introduction of the fluoro and trifluoromethyl groups. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluoro and Trifluoromethyl Groups: These groups are introduced via electrophilic aromatic substitution reactions using reagents such as fluorine gas or trifluoromethylating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluoro or trifluoromethyl groups under appropriate conditions.
Scientific Research Applications
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine: The free base form without the hydrochloride salt.
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine acetate: A similar compound with an acetate salt instead of hydrochloride.
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine sulfate: Another variant with a sulfate salt.
The uniqueness of ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
(2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYMMHPMADAZKR-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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